METHYL 2-[2-PHENYL-2-(PHENYLSULFANYL)ACETAMIDO]BENZOATE
Overview
Description
Methyl 2-[2-phenyl-2-(phenylsulfanyl)acetamido]benzoate is an organic compound with the molecular formula C22H19NO3S It is a complex molecule that features a benzoate ester, an acetamido group, and a phenylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[2-phenyl-2-(phenylsulfanyl)acetamido]benzoate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Acetamido Intermediate: The initial step involves the reaction of 2-phenyl-2-(phenylsulfanyl)acetic acid with thionyl chloride to form the corresponding acyl chloride. This intermediate is then reacted with 2-aminobenzoic acid to form the acetamido intermediate.
Esterification: The acetamido intermediate is then esterified using methanol in the presence of a strong acid catalyst, such as sulfuric acid, to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, and may involve the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[2-phenyl-2-(phenylsulfanyl)acetamido]benzoate can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The acetamido group can be reduced to form the corresponding amine.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-[2-phenyl-2-(phenylsulfanyl)acetamido]benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 2-[2-phenyl-2-(phenylsulfanyl)acetamido]benzoate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The phenylsulfanyl group can participate in redox reactions, while the acetamido group can form hydrogen bonds with biological molecules, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-[2-phenyl-2-(phenylsulfanyl)acetamido]benzoate
- Methyl 2-[2-(phenylsulfanyl)acetamido]benzoate
Uniqueness
Methyl 2-[2-phenyl-2-(phenylsulfanyl)acetamido]benzoate is unique due to the presence of both the phenylsulfanyl and acetamido groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
methyl 2-[(2-phenyl-2-phenylsulfanylacetyl)amino]benzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO3S/c1-26-22(25)18-14-8-9-15-19(18)23-21(24)20(16-10-4-2-5-11-16)27-17-12-6-3-7-13-17/h2-15,20H,1H3,(H,23,24) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBWDUNBXFRZWES-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)C(C2=CC=CC=C2)SC3=CC=CC=C3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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